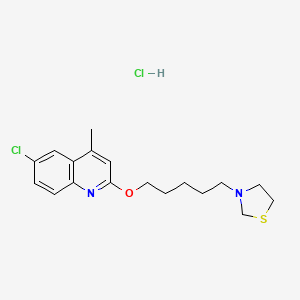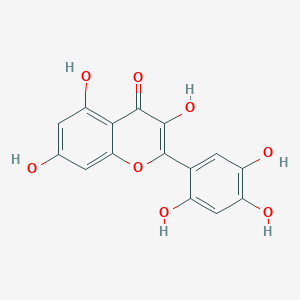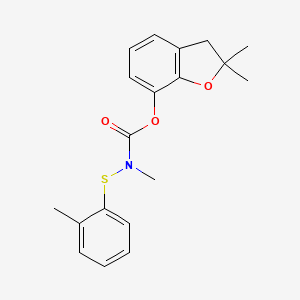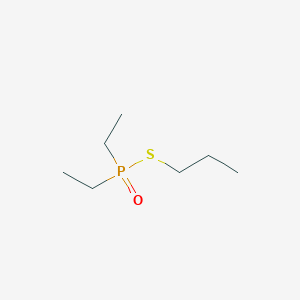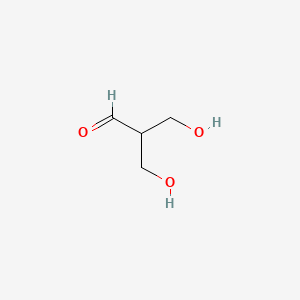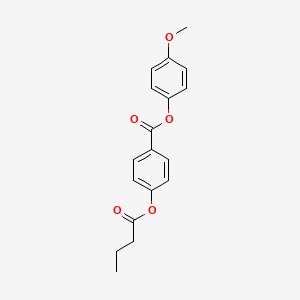
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a conjugated system with alternating double and single bonds, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one typically involves the condensation of 4-chloroaniline with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: Similar structure but lacks the anilino groups.
1,5-Bis(4-methoxyanilino)-2,4-diphenylpenta-1,4-dien-3-one: Contains methoxy groups instead of chloro groups.
Uniqueness
1,5-Bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one is unique due to its specific combination of chloroanilino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
43121-54-6 |
|---|---|
Molecular Formula |
C29H22Cl2N2O |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
1,5-bis(4-chloroanilino)-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22Cl2N2O/c30-23-11-15-25(16-12-23)32-19-27(21-7-3-1-4-8-21)29(34)28(22-9-5-2-6-10-22)20-33-26-17-13-24(31)14-18-26/h1-20,32-33H |
InChI Key |
ZRAMATLHYOTRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)C(=CNC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


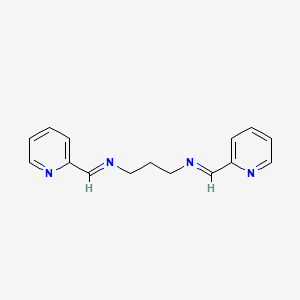
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
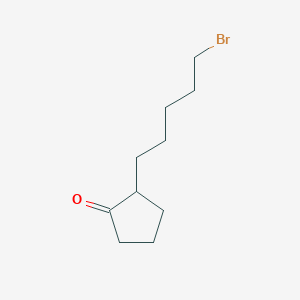

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
